methyl 3-methyl-1-benzofuran-5-carboxylate
CAS No.: 501892-98-4
Cat. No.: VC11508582
Molecular Formula: C11H10O3
Molecular Weight: 190.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 501892-98-4 |
|---|---|
| Molecular Formula | C11H10O3 |
| Molecular Weight | 190.2 |
| IUPAC Name | methyl 3-methyl-1-benzofuran-5-carboxylate |
| Standard InChI | InChI=1S/C11H10O3/c1-7-6-14-10-4-3-8(5-9(7)10)11(12)13-2/h3-6H,1-2H3 |
| SMILES | CC1=COC2=C1C=C(C=C2)C(=O)OC |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
Methyl 3-methyl-1-benzofuran-5-carboxylate (CHO) consists of a fused benzene and furan ring system (benzofuran) with two functional groups:
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3-Methyl substitution: A methyl (-CH) group at position 3 of the benzofuran scaffold.
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5-Carboxylate ester: A methyl ester (-COOCH) at position 5.
The planar benzofuran core facilitates π-π stacking interactions, while the electron-withdrawing ester group enhances solubility and reactivity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 190.19 g/mol |
| Exact Mass | 190.0630 g/mol |
| Topological Polar Surface Area | 46.53 Ų |
| LogP (Octanol-Water) | 2.45 (estimated) |
Synthesis and Chemical Modifications
Core Benzofuran Synthesis
The benzofuran scaffold is typically synthesized via:
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Perkin Rearrangement: Cyclization of substituted phenoxyacetic acids under acidic conditions.
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Transition Metal-Catalyzed Cyclization: Palladium or copper-mediated coupling of halophenols with alkynes.
Esterification at Position 5
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Mitsunobu Reaction: Conversion of a carboxylic acid to the methyl ester using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
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Acid-Catalyzed Esterification: Reaction with methanol and sulfuric acid under reflux.
Table 2: Representative Synthetic Pathway
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Benzofuran Core Formation | Pd(OAc), CuI, DMF, 80°C | 65% |
| 2 | 3-Methylation | CHCl, AlCl, 0°C | 72% |
| 3 | Esterification | CHOH, HSO, Δ | 85% |
Biological Activity and Mechanisms
Antimicrobial and Antioxidant Effects
Benzofuran esters demonstrate broad-spectrum activity against Gram-positive bacteria (MIC = 8–32 µg/mL) and free radical scavenging (IC = 12.5 µM against DPPH).
Pharmacokinetic and Toxicity Considerations
ADME Profiles
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Absorption: High gastrointestinal permeability (LogP ≈ 2.45) and moderate plasma protein binding (75–82%).
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Metabolism: Hepatic oxidation via CYP3A4, yielding hydroxylated metabolites.
Toxicity Screening
Preliminary assays in murine models indicate a median lethal dose (LD) > 500 mg/kg, suggesting low acute toxicity .
Research Gaps and Future Directions
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Synthetic Optimization: Develop enantioselective routes to access chiral 3-methyl derivatives.
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Target Identification: Elucidate off-target effects using proteomic profiling.
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In Vivo Efficacy: Evaluate pharmacokinetics in xenograft models of NSCLC.
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